Cas no 81278-86-6 (5,8-Dibromoquinoline)

5,8-Dibromoquinoline structure
5,8-Dibromoquinoline structure
Nome del prodotto:5,8-Dibromoquinoline
Numero CAS:81278-86-6
MF:C9H5Br2N
MW:286.950700521469
MDL:MFCD04966994
CID:857028
PubChem ID:819935

5,8-Dibromoquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,8-Dibromoquinoline
    • 5,8-DIBROMO-ISOQUINOLINE
    • 5,8-Dibromchinolin
    • Quinoline,5,8-dibromo
    • 5,8-Dibromoquinoline (ACI)
    • MDL: MFCD04966994
    • Inchi: 1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
    • Chiave InChI: LCSHATKNSDVDRY-UHFFFAOYSA-N
    • Sorrisi: BrC1C2C(=CC=CN=2)C(Br)=CC=1

Proprietà calcolate

  • Massa esatta: 284.87900
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0

Proprietà sperimentali

  • PSA: 12.89000
  • LogP: 3.75980

5,8-Dibromoquinoline Informazioni sulla sicurezza

5,8-Dibromoquinoline Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5,8-Dibromoquinoline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-254920-0.5g
5,8-dibromoquinoline
81278-86-6 95.0%
0.5g
$21.0 2025-02-20
abcr
AB272301-10 g
5,8-Dibromoquinoline, 95%; .
81278-86-6 95%
10g
€191.60 2023-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-262735A-5 g
5,8-Dibromoquinoline,
81278-86-6
5g
¥2,031.00 2023-07-11
Enamine
EN300-254920-0.1g
5,8-dibromoquinoline
81278-86-6 95.0%
0.1g
$19.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-262735-1g
5,8-Dibromoquinoline,
81278-86-6
1g
¥572.00 2023-09-05
TRC
D426140-500mg
5,8-Dibromoquinoline
81278-86-6
500mg
$87.00 2023-05-18
eNovation Chemicals LLC
D640960-100G
5,8-Dibromo-isoquinoline
81278-86-6 95%
100g
$1000 2024-08-03
Enamine
EN300-254920-0.05g
5,8-dibromoquinoline
81278-86-6 95.0%
0.05g
$19.0 2025-02-20
abcr
AB272301-5 g
5,8-Dibromoquinoline, 95%; .
81278-86-6 95%
5g
€125.30 2023-04-26
Chemenu
CM144999-25g
5,8-Dibromoquinoline
81278-86-6 95%
25g
$281 2021-08-05

5,8-Dibromoquinoline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Iodine ,  Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  4 h, 110 °C
Riferimento
Facile synthesis of 5,8-linked quinoline-based copolymers
Tomar, Manisha; et al, Polymer International, 2012, 61(8), 1318-1325

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Riferimento
Bromination of quinolines by N-bromosuccinimide. Study of the isomeric composition of the bromination products by NMR and GLC methods
Tochilkin, A. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (8), 1084-90

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Riferimento
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

5,8-Dibromoquinoline Raw materials

5,8-Dibromoquinoline Preparation Products

5,8-Dibromoquinoline Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81278-86-6)5,8-Dibromoquinoline
A840084
Purezza:99%
Quantità:25g
Prezzo ($):194.0